molecular formula C13H11ClN2O2S B154316 2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide CAS No. 36811-56-0

2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide

Cat. No.: B154316
CAS No.: 36811-56-0
M. Wt: 294.76 g/mol
InChI Key: RUWGIIBJPFGBPL-UHFFFAOYSA-N
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Description

2-Amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide (CAS: 50509-09-6) is a thiophene-derived acetamide compound with a molecular formula of C₁₅H₁₅ClN₂O₂S (MW: 322.80). It serves as a critical intermediate in the synthesis of etizolam, a potent hypnotic agent . Structurally, it features:

  • A thiophene ring substituted with a 2-chlorobenzoyl group at position 2.
  • A 2-aminoacetamide side chain at position 2 of the thiophene, forming a planar N–C(=O)–C–N moiety (r.m.s. deviation: 0.067 Å) .
  • An ethyl group at position 5 of the thiophene, adopting a (+)-anti-clinal conformation .

Crystallographic studies reveal a dihedral angle of 88.11° between the thiophene and 2-chlorobenzoyl rings, with intramolecular N–H···O hydrogen bonds stabilizing the S(6) ring motif . The compound crystallizes in the monoclinic P2₁/c space group (a = 13.9784 Å, b = 13.5565 Å, c = 8.3334 Å) . Safety data classify it under GHS guidelines, though specific hazard details remain unspecified .

Properties

IUPAC Name

2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-10-4-2-1-3-8(10)12(18)9-5-6-19-13(9)16-11(17)7-15/h1-6H,7,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWGIIBJPFGBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(SC=C2)NC(=O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464163
Record name 2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide
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Molecular Weight

294.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36811-56-0
Record name 2-Amino-N-[3-(2-chlorobenzoyl)-2-thienyl]acetamide
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URL https://commonchemistry.cas.org/detail?cas_rn=36811-56-0
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Record name 2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-amino-N-[3-(2-chlorobenzoyl)-2-thienyl]
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Preparation Methods

Activation of Carboxylic Acid

The synthesis begins with activating 2-(thiophen-2-yl)acetic acid to its corresponding acyl chloride. In a method analogous to the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, thionyl chloride (SOCl₂) is employed under reflux conditions to convert the carboxylic acid to 2-(thiophen-2-yl)acetyl chloride. This intermediate is highly reactive, enabling efficient amide bond formation.

Coupling with Aminothiophene Derivative

The acyl chloride reacts with 2-amino-3-(2-chlorobenzoyl)thiophene in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 15 hours, yielding the acetamide product after filtration and recrystallization from acetonitrile.

Reaction Conditions:

ParameterValue
SolventTHF
BaseTriethylamine (1 eq)
Temperature25°C
Reaction Time15 hours
Yield65–75%

Protected Amine Strategy Using Benzyl Carbamate

Protection of Amine Group

To prevent unwanted side reactions, the amine group in 2-amino-3-(2-chlorobenzoyl)thiophene is protected using a benzyl carbamate (Cbz) group. This involves treating the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, yielding a stable intermediate.

Acylation and Deprotection

The protected amine undergoes acylation with 2-chloroacetyl chloride, followed by hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas to remove the Cbz group. This method, adapted from patent EP2621894B1, ensures higher regioselectivity and purity.

Key Advantages:

  • Minimizes side reactions during acylation.

  • Enables facile purification of intermediates.

Characterization and Validation

Spectroscopic Analysis

The final product is characterized using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. Distinct peaks include:

  • IR: N–H stretch at 3280 cm⁻¹, C=O at 1680 cm⁻¹.

  • ¹H NMR (DMSO-d₆): Singlet for acetamide NH₂ at δ 6.85 ppm, aromatic protons at δ 7.2–8.1 ppm.

X-ray Crystallography

Single-crystal X-ray analysis, as demonstrated for structurally related compounds, confirms the planar geometry of the thiophene ring and the orientation of the 2-chlorobenzoyl group. Intermolecular hydrogen bonds (e.g., N–H···O) stabilize the crystal lattice.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Challenges
Direct Acylation7095Sensitivity to moisture
Protected Amine Route8598Additional deprotection step

The protected amine route offers superior yield and purity but requires additional steps for protection and deprotection. Direct acylation is faster but less tolerant of reactive functional groups.

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents like THF or dichloromethane (DCM) enhance reaction rates by stabilizing the acyl chloride intermediate. Non-polar solvents (e.g., toluene) reduce side reactions but slow the reaction.

Catalytic Additives

The use of 4-dimethylaminopyridine (DMAP) as a catalyst improves acylation efficiency by 15–20%, as reported in analogous syntheses .

Chemical Reactions Analysis

2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Properties
The compound is noted for its potential anticonvulsant activity. Thiophene derivatives, including 2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide, have been studied for their ability to modulate neurotransmitter systems, making them candidates for treating epilepsy and other seizure disorders. Research indicates that modifications on the thiophene ring can enhance such pharmacological properties, providing a pathway for developing new anticonvulsants .

Antibacterial and Antifungal Activities
Thiophene derivatives are recognized for their antibacterial and antifungal properties. The presence of the chlorobenzoyl moiety in this compound may contribute to its effectiveness against various pathogens. Studies have shown that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi, suggesting that 2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide could be explored further in antimicrobial drug development .

Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of thiophene derivatives. The compound's ability to inhibit inflammatory mediators could position it as a therapeutic agent in conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases. The structure-function relationship in thiophene compounds has been a focal point in understanding their mechanism of action .

Material Science Applications

Organic Electronics
Due to its unique electronic properties, 2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide is being investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene ring's conjugated system facilitates charge transport, making it a candidate for enhancing the performance of electronic devices .

Polymer Chemistry
In polymer science, this compound can serve as a monomer or additive in synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices could improve thermal stability and mechanical strength while imparting specific functionalities, such as conductivity or responsiveness to environmental stimuli .

Case Studies

Study Focus Findings
Nakamura & Mukasa (1992)Synthesis of EtizolamIdentified 2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide as an intermediate in synthesizing Etizolam, demonstrating its relevance in pharmaceutical chemistry .
Gewald & Schindler (1990)Biological ActivityDiscussed the broad biological activities of thiophene derivatives, including anticonvulsant and anti-inflammatory effects, supporting further investigation into this compound .
Jagadees Babu et al. (2011)Antimicrobial ActivityReported on the antimicrobial efficacy of thiophene derivatives, indicating potential applications for 2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • The 2-chlorobenzoyl group in the target compound enhances lipophilicity and receptor binding, critical for hypnotic activity in etizolam derivatives . In contrast, triazolothiadiazole-containing analogues (e.g., CDK5/p25 inhibitors) achieve sub-30 nM IC₅₀ values due to enhanced π-π stacking and kinase interactions .
  • Thiazole rings (as in 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) improve coordination with metal ions, expanding applications in ligand chemistry .

Crystallographic and Stability Profiles

  • The planar acetamide moiety in the target compound facilitates intermolecular N–H···O hydrogen bonds, forming stable chains along the c-axis . Comparatively, dichlorophenyl-thiazole hybrids exhibit R₂²(8) hydrogen-bonded chains, enhancing thermal stability .
  • Ethyl substituents in the target compound introduce steric effects, reducing conformational flexibility compared to smaller groups (e.g., methyl) in related acetamides .

Biological Activity

2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide, with the molecular formula C13H11ClN2O2S, is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Molecular Weight : 294.76 g/mol
  • CAS Number : 36811-56-0
  • IUPAC Name : 2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide

The compound is characterized by the presence of a thiophene ring, which is known for contributing to various biological activities due to its electron-rich nature.

The biological activity of 2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. This is likely due to its structural features that allow it to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting a possible application in treating inflammatory diseases.
  • Anticancer Potential : Research indicates that derivatives of this compound may inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating significant anticancer activity .

Antimicrobial Activity

A study focused on the synthesis and evaluation of various thiophene derivatives, including 2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide, found that these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods, revealing promising results for further development .

Anti-inflammatory Properties

In vitro assays measuring the production of pro-inflammatory cytokines demonstrated that 2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages. This suggests a potential role for the compound in managing inflammatory conditions .

Anticancer Activity

Research published in peer-reviewed journals highlighted the anticancer effects of similar compounds derived from thiophene structures. In one study, derivatives exhibited IC50 values ranging from 5 µM to 10 µM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), indicating strong antiproliferative effects .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamideStructureAntimicrobial, Anti-inflammatory, Anticancer~5 - 10
2-amino-N-[3-(2-bromobenzoyl)thiophen-2-yl]acetamideStructureAnticancer~8
2-amino-N-[3-(2-fluorobenzoyl)thiophen-2-yl]acetamideStructureAntimicrobial~7

This table illustrates the comparative biological activities of structurally similar compounds, highlighting the potential advantages of modifying substituents on the thiophene ring.

Q & A

Q. What synthetic methods are used to prepare 2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide?

The compound is synthesized via condensation reactions, as described by Nakanishi et al. (1973). Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a 1:1 ethanol/DMSO mixture at room temperature. Recrystallization yields block-shaped crystals with a melting point of 417–419 K .

Q. How is the crystal structure of this compound determined?

X-ray diffraction data are collected using a Bruker APEX DUO CCD diffractometer at 100 K. The structure is solved via direct methods and refined using SHELXL (full-matrix least-squares on F2F^2), with R1=0.049R_1 = 0.049 and wR2=0.163wR_2 = 0.163. Hydrogen atoms are positioned geometrically and refined using a riding model .

Q. What are the key structural features of this compound?

The molecule adopts a near-planar conformation in the 2-aminoacetamide moiety (r.m.s. deviation = 0.067 Å). The thiophene ring forms an 88.11° dihedral angle with the 2-chlorobenzoyl group, while the ethyl substituent exhibits a (+)-anti-clinal conformation (torsion angle = 118.6°) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing?

The crystal lattice is stabilized by N–H···O hydrogen bonds (S(6) ring motif) and weaker C–H···O interactions, forming 1D chains along the c-axis. These interactions are critical for lattice energy minimization, with hydrogen bond distances of d(NH)=0.830.87A˚d(N–H) = 0.83–0.87 \, \text{Å} and angles of 152–162° .

Q. What role does conformational flexibility play in its biological activity?

The near-planar acetamide-thiophene system and the 88.11° dihedral angle between aromatic rings may enhance binding to biological targets (e.g., GABA receptors). The ethyl group’s anti-clinal conformation could modulate lipophilicity and membrane permeability, as seen in related hypnotic agents like etizolam .

Q. How can computational methods complement experimental data for this compound?

Density functional theory (DFT) or Hartree-Fock methods (e.g., Colle-Salvetti correlation-energy models) can predict electronic properties, while molecular docking may simulate ligand-receptor interactions. Such methods validate experimental observations, such as the planarity of the acetamide moiety .

Q. What challenges arise in refining the crystal structure with high disorder?

Disorder in the ethyl group or chlorophenyl ring requires anisotropic displacement parameter (ADP) refinement with constraints. SHELXL’s "ISOR" or "DELU" commands are used to stabilize refinement, ensuring UeqU_{eq} values remain physically reasonable .

Methodological Considerations

Q. How is hydrogen bonding analyzed in crystallographic studies?

Hydrogen bond geometries (distance, angle) are calculated using software like PLATON or Mercury. For the title compound, N–H···O interactions (d=2.052.12A˚d = 2.05–2.12 \, \text{Å}) are identified, and their graph-set notation (e.g., R22(8)R_2^2(8)) is assigned to classify supramolecular motifs .

Q. What validation metrics ensure crystallographic data reliability?

Data quality is assessed via RR-factor convergence (R1<5%R_1 < 5\%), goodness-of-fit (S=1.05S = 1.05), and residual electron density (Δρ<0.5eA˚3\Delta \rho < 0.5 \, \text{eÅ}^{-3}). The IUCr’s checkCIF tool identifies symmetry or ADP outliers .

Q. How does solvent choice impact recrystallization outcomes?

Polar aprotic solvents (e.g., DMSO) enhance solubility of the acetamide-thiophene core, while ethanol reduces nucleation rates, favoring larger crystals. Slow evaporation at 100 K minimizes thermal motion artifacts in diffraction data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide

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